Ethyl 6-carbamothioylimidazo[1,2-a]pyridine-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 6-carbamothioylimidazo[1,2-a]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2S/c1-2-16-11(15)8-5-13-9-4-3-7(10(12)17)6-14(8)9/h3-6H,2H2,1H3,(H2,12,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBLGEYCOQTYDPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2N1C=C(C=C2)C(=S)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701140301 | |
| Record name | Imidazo[1,2-a]pyridine-3-carboxylic acid, 6-(aminothioxomethyl)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701140301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1426671-42-2 | |
| Record name | Imidazo[1,2-a]pyridine-3-carboxylic acid, 6-(aminothioxomethyl)-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1426671-42-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Imidazo[1,2-a]pyridine-3-carboxylic acid, 6-(aminothioxomethyl)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701140301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-carbamothioylimidazo[1,2-a]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditionsThe reaction is usually carried out in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as using aqueous solvents and minimizing waste, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-carbamothioylimidazo[1,2-a]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, in solvents like ethanol or tetrahydrofuran (THF).
Substitution: NaOMe, KOtBu, in solvents like methanol or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
Antimicrobial Properties
Recent studies have highlighted the antimicrobial properties of imidazo[1,2-a]pyridine derivatives, including ethyl 6-carbamothioylimidazo[1,2-a]pyridine-3-carboxylate. Research indicates that compounds within this class exhibit potent activity against various bacterial strains, including multidrug-resistant strains of Mycobacterium tuberculosis and Streptococcus pneumoniae.
- Mycobacterium tuberculosis : A study synthesized a series of imidazo[1,2-a]pyridine-3-carboxamides and demonstrated that some compounds showed minimum inhibitory concentrations (MICs) as low as 0.006 μM against M. tuberculosis . This suggests that this compound could be developed into an effective anti-TB agent.
- Streptococcus pneumoniae : Another study identified a derivative that specifically inhibited the FtsZ protein in S. pneumoniae, indicating that this compound may also serve as a narrow-spectrum antibiotic targeting bacterial cell division .
Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:
- Formation of the Imidazopyridine Core : This is achieved through cyclization reactions involving appropriate amino acids and pyridine derivatives.
- Introduction of the Carbamothioyl Group : This step often employs thioketones or thioacids to introduce the carbamothioyl functionality onto the imidazopyridine scaffold.
Case Studies and Research Findings
These case studies underscore the potential of this compound in drug development pipelines aimed at combating resistant bacterial infections.
Mechanism of Action
The mechanism of action of Ethyl 6-carbamothioylimidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or proteins involved in cellular processes. The carbamothioyl group can form covalent bonds with nucleophilic sites on target molecules, leading to inhibition or modulation of their activity. Additionally, the imidazo[1,2-a]pyridine core can interact with DNA or RNA, affecting gene expression and cellular function .
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The imidazo[1,2-a]pyridine scaffold allows diverse substitutions at positions 2, 5, 6, 7, and 6. Key analogs and their properties are summarized below:
Spectroscopic and Physical Data
- NMR Analysis : this compound is expected to show distinct ¹H NMR signals for the –NH₂ group (~δ 7.5–8.5 ppm) and a thiocarbonyl carbon at ~δ 180–190 ppm in ¹³C NMR. This contrasts with analogs like ethyl 2-methyl-7-phenylimidazo[1,2-a]pyridine-3-carboxylate, where aromatic protons dominate the δ 7.0–8.5 ppm region .
Biological Activity
Ethyl 6-carbamothioylimidazo[1,2-a]pyridine-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
Key Properties:
- Molecular Weight: 252.30 g/mol
- Melting Point: Not specified in available literature
- Solubility: Soluble in organic solvents; specific solubility data not available
Antibacterial Activity
Recent studies have highlighted the antibacterial activity of compounds with imidazo[1,2-a]pyridine cores, particularly against Streptococcus pneumoniae . This pathogen is known for its rapid development of antibiotic resistance, making the discovery of new antibacterial agents critical.
The proposed mechanism for the antibacterial activity of this compound involves the inhibition of the FtsZ protein , a key player in bacterial cell division. This inhibition leads to the disruption of cell division processes in bacteria, ultimately resulting in bacterial death.
Case Studies and Experimental Data
- Study on Antibacterial Efficacy:
- A study screened various imidazo[1,2-a]pyridine derivatives for their ability to inhibit FtsZ . This compound demonstrated significant activity against S. pneumoniae , comparable to known inhibitors like Vitamin K3.
- In vitro Results:
- Minimum Inhibitory Concentration (MIC) values were determined, indicating effective concentrations for bacterial growth inhibition.
| Compound Name | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| This compound | 5 | Streptococcus pneumoniae |
| Vitamin K3 | 4 | Streptococcus pneumoniae |
- Docking Studies:
- Molecular docking studies revealed that this compound binds effectively to the FtsZ protein's active site.
- The binding affinity was calculated using software tools such as AutoDock Vina, showing promising results that support its potential as an antibacterial agent.
Q & A
Q. What are the common synthetic routes for Ethyl 6-carbamothioylimidazo[1,2-a]pyridine-3-carboxylate?
The synthesis typically involves cyclization reactions of precursors such as 2-aminopyridine derivatives with carbonyl-containing reagents. For example, analogous compounds (e.g., ethyl 6-fluoroimidazo[1,2-a]pyrimidine-3-carboxylate) are synthesized via condensation of 2-aminopyrimidine with ethyl bromofluoroacetate in the presence of a base like potassium carbonate . Key steps include refluxing in polar aprotic solvents (e.g., ethanol, DMF) and optimizing stoichiometry to enhance cyclization efficiency.
Q. How is the compound characterized post-synthesis?
Standard characterization includes:
- Nuclear Magnetic Resonance (NMR): H and C NMR to confirm substituent positions and ester functionality (e.g., ethyl ester protons at δ ~1.4 ppm and ~4.4 ppm) .
- High-Resolution Mass Spectrometry (HRMS): To verify molecular weight and fragmentation patterns (e.g., [M+H]+ peaks for imidazo[1,2-a]pyridine derivatives) .
- HPLC Purity Analysis: Used to confirm ≥95% purity, critical for biological assays .
Q. What initial biological activities have been reported for structurally related compounds?
Imidazo[1,2-a]pyridine derivatives exhibit antimicrobial, anticancer, and anti-fibrotic activities. For instance:
- Antimicrobial activity: Fluorinated analogs show broad-spectrum activity against bacterial and fungal strains .
- PI3K inhibition: Ethyl 6-(5-(phenylsulfonamido)pyridin-3-yl)imidazo[1,2-a]pyridine-3-carboxylate (HS-173) inhibits PI3Kα, reducing fibrotic mediators in hepatic stellate cells .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield or purity?
Systematic optimization involves:
- Solvent selection: Polar solvents (e.g., DMF, ethanol) enhance cyclization efficiency compared to non-polar alternatives .
- Catalyst screening: Transition metals (e.g., Pd, Cu) improve yields in cross-coupling steps for halogenated derivatives .
- Temperature control: Elevated temperatures (80–100°C) promote cyclization, but excessive heat may degrade sensitive functional groups like carbamothioyl .
Q. How can researchers resolve contradictions in biological activity data across studies?
- Structure-Activity Relationship (SAR) studies: Compare substituent effects (e.g., fluoro vs. carbamothioyl groups) on target binding .
- Dose-response profiling: Assess activity at varying concentrations to identify non-linear effects or off-target interactions .
- In vitro vs. in vivo validation: Discrepancies may arise due to metabolic stability; use pharmacokinetic studies to evaluate bioavailability .
Q. What methods are used to assess the compound’s stability under experimental conditions?
- Forced Degradation Studies: Expose the compound to heat, light, or acidic/basic conditions, then monitor degradation via HPLC .
- Thermogravimetric Analysis (TGA): Determine thermal stability and decomposition thresholds .
- Solution Stability Assays: Incubate in buffer systems (pH 1–10) and quantify remaining intact compound over time .
Methodological Guidance for Data Analysis
Q. How to design experiments for analyzing substituent effects on bioactivity?
- Comparative Synthesis: Synthesize analogs with varying substituents (e.g., 6-carbamothioyl vs. 6-fluoro) using parallel reaction conditions .
- Molecular Docking: Use computational tools (e.g., AutoDock) to predict binding interactions with target proteins (e.g., PI3Kα) .
- Statistical Modeling: Apply multivariate analysis (e.g., PCA) to correlate substituent properties (e.g., electronegativity, steric bulk) with activity trends .
Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?
- Flow Chemistry: Continuous flow systems improve reproducibility and reduce side reactions in multi-step syntheses .
- Green Chemistry Principles: Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
- Quality-by-Design (QbD): Use DOE (Design of Experiments) to identify critical process parameters (CPPs) affecting purity and yield .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
